![molecular formula C24H24N4O4 B2584387 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137578-44-8](/img/structure/B2584387.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. It also contains an azepane ring, which is a seven-membered cyclic amine, and a 1,2,3-triazole ring, which is a type of heterocyclic aromatic compound. The carboxylic acid group at the end of the molecule is a common functional group that can participate in various reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the azepane ring, the introduction of the Fmoc group, and the formation of the 1,2,3-triazole ring. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, the azepane ring, the 1,2,3-triazole ring, and the carboxylic acid group. These groups would likely confer rigidity to the molecule and could potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The Fmoc group could be removed under mildly acidic conditions, the carboxylic acid could react with bases or electrophiles, and the 1,2,3-triazole ring could potentially participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar, while the carboxylic acid group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Fluorescence and Scintillation Properties
Compounds related to fluorene derivatives have been studied for their scintillation characteristics, highlighting their potential in radiation detection technologies. Fluorene-2-carboxylic acid and its derivatives exhibit excellent scintillation properties, which could be relevant for developing advanced liquid scintillators in nuclear physics and medical imaging (Barnett et al., 1960).
Chemical Synthesis and Molecular Scaffolding
Research into carboxylated 1,4-disubstituted 1,2,3-triazoles demonstrates the versatility of triazole derivatives in chemical synthesis. A metal-free route for synthesizing these compounds suggests the potential of such molecules in constructing complex organic frameworks for drug development or material science applications (Das et al., 2019).
Peptidomimetics and Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are akin to the molecule of interest, showcases the utility of triazole derivatives in creating peptidomimetics or biologically active compounds. These compounds have been used to develop inhibitors with specific biological activities, indicating the role such molecules could play in pharmaceutical sciences (Ferrini et al., 2015).
Nanotechnology and Material Science
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the query compound, have been explored for their interaction with carbon nanotubes. These studies reveal the potential of fluorene derivatives in creating enzyme-activated surfactants for on-demand dispersion of nanomaterials, which could be pivotal for the development of nanotechnologies and advanced materials (Cousins et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be used in the synthesis of peptides or other organic molecules, or it could have applications in medicinal chemistry if it exhibits desirable biological activity .
Propiedades
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-23(30)22-14-28(26-25-22)16-6-5-12-27(13-11-16)24(31)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,14,16,21H,5-6,11-13,15H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUHQUZONESPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2584304.png)
![4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol](/img/structure/B2584306.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
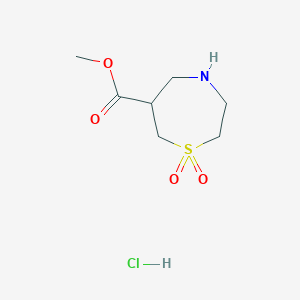
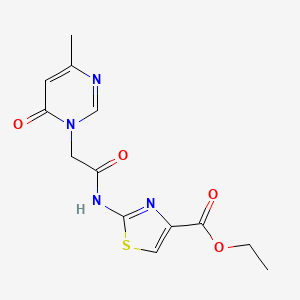
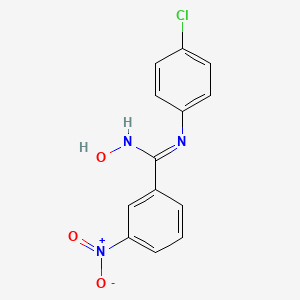
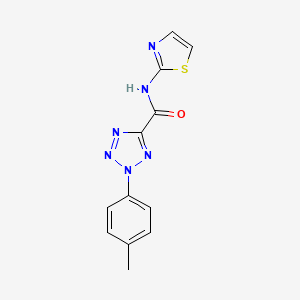
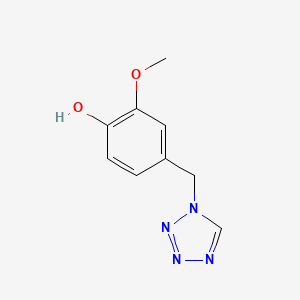
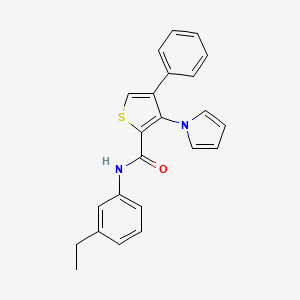
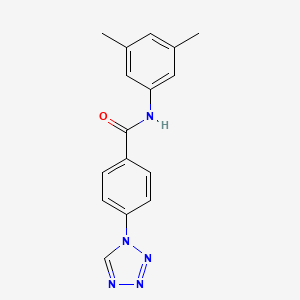
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)
